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Cobalt (II) cyanide

Cat. No.: B1164910
CAS No.: 26292-31-9
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Description

Significance and Research Context of Metal-Cyanide Coordination Compounds

Metal-cyanide coordination compounds have attracted considerable attention due to their unique properties and potential applications across various fields, including materials science, catalysis, and medicine. nih.govresearchgate.netontosight.airesearchgate.net The cyanide ion is a strong field ligand and can act as both a sigma donor and a pi acceptor, enabling it to stabilize metals in various oxidation states and form stable complexes. researchgate.netcore.ac.uk This dual bonding capability allows for the construction of diverse structures, ranging from discrete complexes to one-, two-, and three-dimensional coordination polymers. nih.govresearchgate.netresearchgate.net

Research in this area focuses on understanding the intricate relationship between the structure, bonding, and properties of these compounds. Studies utilize techniques such as X-ray spectroscopy and theoretical calculations to elucidate electronic structure and bonding interactions. core.ac.ukmonash.edu The ability of cyanide to bridge metal centers (M-C≡N-M') is particularly important in the formation of extended networks, such as Prussian blue analogues and other polymeric metal cyanides, which exhibit interesting magnetic, optical, and catalytic properties. nih.govresearchgate.netontosight.ai

Overview of Cobalt(II) Cyanide as a Fundamental Inorganic Species

Cobalt(II) cyanide (Co(CN)₂) is a key example within the family of metal cyanides. It is typically obtained as a solid, which can range in color from deep blue to reddish-brown, depending on its hydration state. wikipedia.orgechemi.comchemicalbook.com The anhydrous form is a deep-blue powder, while the dihydrate is reddish-brown. wikipedia.org

Co(CN)₂ serves as a fundamental inorganic species and a precursor in the synthesis of other cobalt compounds, notably dicobalt octacarbonyl, a widely used catalyst in organic synthesis. wikipedia.orgechemi.com Its chemistry in various media, including polar aprotic solvents, has been investigated to understand the formation of different cobalt(II)-cyanide complexes with varying coordination numbers and structures. brandeis.eduresearchgate.nettandfonline.com

The solid-state structure of anhydrous cobalt(II) cyanide is a coordination polymer where cobalt(II) ions are linked by cyanide units in a cubic arrangement. wikipedia.org This structure can accommodate guest molecules, forming inclusion complexes. wikipedia.org The hydrated forms also exhibit complex structures. chemicalbook.com Research has explored the magnetic properties of both hydrated and anhydrous cobalt(II) cyanide, revealing magnetic moments lower than expected for a high-spin d⁷ system, suggesting complex electronic structures and spin states influenced by the crystal environment and bonding. chemicalbook.com

Further research findings highlight the formation of various cobalt-cyanide complexes in solution, such as [Co(CN)₅]³⁻ and [Co(CN)₄]²⁻ species, depending on the Co:CN ratio and conditions. brandeis.eduresearchgate.nettandfonline.comportlandpress.comnih.gov These studies, often employing techniques like electron paramagnetic resonance (EPR) and spectroscopy, provide insights into the coordination geometry and electronic configuration of cobalt(II) in these cyanide environments. brandeis.eduresearchgate.nettandfonline.comportlandpress.comnih.gov

Key Properties of Cobalt(II) Cyanide

PropertyValueSource
Chemical FormulaCo(CN)₂ wikipedia.orgechemi.com
Molar Mass110.97 g/mol (anhydrous) nih.gov
AppearanceDeep-blue powder (anhydrous), Reddish-brown powder (dihydrate) wikipedia.orgechemi.comchemicalbook.com
Density1.872 g/cm³ (anhydrous) wikipedia.orgechemi.comchemicalbook.com
Melting Point280 °C (decomposes) wikipedia.orgechemi.comchemicalbook.com
Solubility in WaterInsoluble wikipedia.orgechemi.comchemicalbook.com

Detailed Research Findings on Cobalt(II)-Cyanide Complexes

Research has shown that in the presence of excess cyanide, cobalt(II) cyanide dissolves to form soluble complexes like pentacyanocobaltate ([Co(CN)₅]³⁻). wikipedia.org Studies using EPR and spectrophotometric titrations have confirmed the formation of low-spin cobalt(II) complexes containing two cyanide groups, suggesting a five-coordinate structure in certain environments. portlandpress.comnih.gov These dicyanide complexes have been shown to reversibly bind oxygen, forming formally cobalt(III) species. portlandpress.comnih.gov

Investigations into cobalt(II)-cyanide mixtures in aprotic solvents have provided evidence for the existence of species with varying numbers of cyanide ligands (one to five), sometimes with coordinated solvent molecules. brandeis.edu The stability and reactivity of these species are influenced by the counterion and solvent. brandeis.edu

The study of metal-cyanide frameworks, including those involving cobalt, continues to be an active area of research, driven by the potential to design materials with tailored properties for applications such as gas adsorption, catalysis, and energy storage. nih.govontosight.aimdpi.comresearchgate.net

Properties

CAS No.

26292-31-9

Molecular Formula

C-H2-O3.Co

Origin of Product

United States

Synthetic Methodologies for Cobalt Ii Cyanide and Its Derivatives

Direct Precipitation and Formation of Cobalt(II) Cyanide

Cobalt(II) cyanide trihydrate, Co(CN)₂·3H₂O, can be synthesized as a reddish-brown precipitate by reacting a cobalt salt solution with two equivalents of potassium cyanide. wikipedia.org A representative reaction involves cobalt(II) chloride hexahydrate and potassium cyanide:

CoCl₂(H₂O)₆ + 2 KCN → Co(CN)₂ + 2 KCl + 6 H₂O wikipedia.org

It is crucial to use a stoichiometric amount of potassium cyanide in this preparation. chemicalbook.com The addition of excess potassium cyanide leads to the dissolution of the reddish-brown cobalt(II) cyanide precipitate, forming a red solution containing potassium tetracyanocobaltate(II), K₄[Co(CN)₆]. chemicalbook.com Aqueous solutions of pentacyanocobaltate, [Co(CN)₅]³⁻, are produced by adding five or more equivalents of a cyanide salt to a cobalt(II) salt solution. wikipedia.org The initially formed insoluble cobalt dicyanide dissolves in the presence of excess cyanide to yield pentacyanocobaltate within seconds. wikipedia.org

Hydrothermal Synthesis of Cyanide-Bridged Cobalt(II) Assemblies

Hydrothermal synthesis is a method employed to create cyanide-bridged homo- and heterometallic complexes, which often exhibit intriguing structures and magnetic properties. iucr.org Cyanide ligands serve as bridges in these assemblies, leading to diverse structures such as clusters, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. iucr.org For instance, a cyanide-bridged Cu(II)–Co(III) heterometallic two-dimensional grid-like structure, [Cu(II)Co(III)(CN)₆(Hpip)(H₂O)] (Hpip is piperazinium), has been synthesized solvothermally by reacting CuCl₂·2H₂O with K₃[Co(CN)₆] and piperazine (B1678402) in a mixture of acetonitrile (B52724) and water at 433 K. iucr.org

Preparation of Cobalt(II) Cyanide Coordination Polymers

Cobalt(II) cyanide itself is a coordination polymer. wikipedia.org The synthesis of cobalt(II) coordination polymers involving cyanide or related ligands can be achieved through various methods. For example, a one-dimensional coordination polymer, [Co(suc)(ina)₂(H₂O)₂]n (suc = succinate (B1194679), ina = isonicotinamide), was synthesized via the reaction of cobalt(II) chloride hexahydrate, sodium hydroxide, succinic acid, and isonicotinamide (B137802) in aqueous methanol. researcher.life In this structure, the cobalt(II) centers are octahedrally coordinated and bridged by succinate ligands, forming one-dimensional chains. researcher.life Another example involves the reaction of cobalt(II) thiocyanate (B1210189) with N-methylaniline, leading to the formation of [Co(NCS)₂(N-Methylaniline)₂]n, where cobalt(II) cations are octahedrally coordinated and linked into linear chains by bridging thiocyanate anions. acs.org

Synthetic Pathways to Mixed-Valence Cobalt Cyanide Compounds

Mixed-valence cobalt cyanide compounds contain cobalt ions in different oxidation states (e.g., Co(II) and Co(III)). The reaction of a cobalt(II) complex, such as Co(DippPDI)Cl₂, with sodium cyanide has been shown to lead to disproportionation, resulting in the formation of Co(DippPDI)(CN)₃ and other byproducts. rsc.org This indicates that the synthesis of mixed-valence species can occur through redox processes during reactions with cyanide. Double metal cyanide (DMC) catalysts, which are heterogeneous catalysts often containing mixed-valence metals like zinc and cobalt, are typically formed by the precipitation reaction of a water-soluble metal cyanide complex and a metal compound in the presence of an organic complexing agent. google.com The composition and structure of these DMC catalysts are complex and non-stoichiometric. google.com

Derivatization via Ligand Exchange and Inclusion Chemistry

Cobalt(II) cyanide and its related complexes can undergo derivatization through ligand exchange and participate in inclusion chemistry. The zeolite-like structure of solid cobalt(II) cyanide allows for the formation of inclusion complexes by the diffusion of substances into its cavities. wikipedia.org Ligand exchange reactions can also modify the coordination environment around the cobalt center. For instance, the reaction of cobalt(III) complexes with cyanide in aqueous solution can yield products with different stereochemistries depending on the reaction conditions. udayton.edu The synthesis of bis(1,10-phenanthroline)cobalt(II) cyanide ethanol (B145695) solvate dihydrate involves a six-coordinate cobalt atom chelated by phenanthroline ligands and cyanide anions, forming a network structure through hydrogen bonds in the solid state, which can be considered a form of inclusion. tandfonline.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cobalt(II) cyanide68336
Cobalt(II) cyanide dihydrate16213804
Potassium cyanide9032
Sodium cyanide8929
Cobalt(II) chloride3032536
Cobalt(II) chloride hexahydrate24643
Cobalt(II) nitrate (B79036)25000
Cobalt(II) nitrate hexahydrate24821
Cobalt(II) nitrate heptahydrate140885320
Cobalt(II) sulfate (B86663)24965
Cobalt(II) sulfate heptahydrate61444
Potassium hexacyanocobaltate(III)159709
Pentacyanocobaltate22141881
Succinic acid1110
Isonicotinamide5979
N-methylaniline7911
Piperazine9286
Copper(II) chloride dihydrate16217982
Cobalt(III) cyanide84729

Data Table: Synthesis of Cobalt(II) Cyanide Trihydrate

Reactant 1Reactant 2ProductConditionsNotesSource
CoCl₂(H₂O)₆2 KCNCo(CN)₂·3H₂OAqueous solutionReddish-brown precipitate wikipedia.org
Cobalt(II) salt solution2 equivalents KCNCo(CN)₂·3H₂OAqueous solutionReddish-brown precipitate wikipedia.org
Cobalt(II) salt solutionExcess KCNK₄[Co(CN)₆] solutionAqueous solutionRed solution, Co(CN)₂ dissolves chemicalbook.com
Cobalt(II) salt solution≥ 5 equivalents Cyanide salt[Co(CN)₅]³⁻ solutionAqueous solutionForms quickly after Co(CN)₂ dissolves wikipedia.org

Advanced Structural Elucidation and Solid State Chemistry of Cobalt Ii Cyanide Complexes

Crystallographic Characterization of Anhydrous and Hydrated Forms

Cobalt(II) cyanide exists in both anhydrous and hydrated forms. The anhydrous compound is a deep-blue hygroscopic powder with a density of 1.872 g/cm³ and a melting point of 280 °C wikipedia.org. The trihydrate salt is obtained as a reddish-brown precipitate wikipedia.org. A light brown precipitate, which can be Co(CN)₂·2H₂O or Co(CN)₂·2.5H₂O, can be synthesized from solutions of cobalt(II) chloride and potassium cyanide chemicalbook.com. Dehydration of the hydrated form at 250 °C under a stream of nitrogen yields the blue anhydrous cyanide chemicalbook.com.

The crystal structures of both hydrated and anhydrous cobalt(II) cyanide have been investigated using X-ray crystallography chemicalbook.comwikipedia.org. The structures have been interpreted as being analogous to soluble Prussian blue, where one cobalt atom is low spin with one unpaired electron and is surrounded by six carbon atoms, while another cobalt atom is high spin with three unpaired electrons and is surrounded by six nitrogen atoms as nearest neighbors chemicalbook.com.

Coordination Geometry and Ligand Arrangement in Co(II)-Cyanide Species

The arrangement of cyanide ligands around the cobalt center can be terminal or bridging, leading to diverse structural motifs. Cyanide groups can participate partly or fully in forming coordination bonds with various metal ions, generating different structures, including clusters, chains, layers, and frameworks iucr.orgnih.gov.

Polymeric and Framework Structures of Cobalt(II) Cyanides

Solid cobalt(II) cyanide is a coordination polymer wikipedia.org. Coordination polymers are structures containing metal cation centers linked by ligands, extending in one, two, or three dimensions wikipedia.org. Cyanide ligands are well-known building blocks for constructing multidimensional architectures iucr.orgnih.gov.

One-Dimensional Coordination Polymers

One-dimensional (1D) coordination polymers based on cobalt(II) and cyanide or related ligands can form chain structures. For example, in a compound involving cobalt(III) cyanide anions and water molecules, N–H···O and O–H···N hydrogen bonds can connect these units, forming a one-dimensional chain structure mdpi.com. In other cobalt(II) complexes with dicyanamide (B8802431), 1D zigzag chains of Co(II) ions bridged by dicyanamide ligands have been observed researchgate.net. These chains can be further assembled into higher-dimensional structures through various interactions researchgate.net.

Two-Dimensional Layered Structures

Two-dimensional (2D) layered structures can be formed in cobalt(II) cyanide chemistry. Anhydrous cobalt(II) thiocyanate (B1210189), a related compound, forms infinite 2D sheets wikipedia.org. While direct information on 2D layered structures solely of Co(CN)₂ is limited in the search results, related cyanide-bridged systems involving cobalt can form layered architectures. For instance, a cyanide-bridged Cu(II)–Co(III) heterometallic compound forms a two-dimensional grid-like structure linked through bridging cyanide ligands iucr.orgnih.gov. In another example, a two-dimensional coordination polymer with a square lattice is formed by the reaction of K₃Co(CN)₆ with Rh₂(O₂CMe)₄, where Co(CN)₆³⁻ units connect to dirhodium dimers via Co-C-N-Rh bonds, forming a 2D sheet psu.edu.

Three-Dimensional Porous Frameworks and Zeolite-like Architectures

Cobalt(II) cyanide can form three-dimensional (3D) porous frameworks, some of which exhibit zeolite-like architectures. Solid cobalt(II) cyanide itself is described as a coordination polymer with a cubic arrangement, having a zeolite-like structure wikipedia.org. This structure consists of cobalt ions linked by cyanide units, with each cobalt having octahedral geometry wikipedia.org. The structure is effectively Co[Co(CN)₃]₂, featuring a framework with cavities that can accommodate hydrates and other inclusion complexes wikipedia.org.

Cyanide-bridged bimetallic compounds involving cobalt can also form 3D frameworks. A compound with the formula [{Co(H₂O)₂}₂Mo(CN)₈]·4 H₂O has a polymeric structure based on a network of [Mo(CN)₈] units and Co(II) ions, forming a highly symmetrical three-dimensional framework with square-shaped channels academie-sciences.fr. Zeolite-like metal-organic frameworks (ZMOFs) are a subclass of MOFs with topologies and features similar to traditional inorganic zeolites, characterized by periodic pore systems and cage-like cavities osti.gov. While Co(CN)₂ itself forms a zeolite-like structure, other cyanide-bridged frameworks involving cobalt also fall under this category, exhibiting porous properties researchgate.netacs.org.

Analysis of Intermolecular Interactions and Supramolecular Assembly

In hydrated forms of cobalt(II) cyanide complexes, hydrogen bonding involving water molecules and cyanide nitrogen atoms or other ligands is prevalent and contributes to the crystal packing and the formation of supramolecular networks mdpi.comresearchgate.net. For instance, in a cobalt(III) cyanide complex, N–H···O and O–H···N hydrogen bonds between cobalt cyanide anions and water molecules lead to the formation of one-dimensional chains mdpi.com.

In a mononuclear cobalt(II) complex with dimethyl N-cyanodithioiminocarbonate, the crystal packing is consolidated by C—H···Cl and C—H···S interactions, as well as π–π stacking between inversion-related complex pairs nih.gov. Additional C—H···Cl and C—H···S interactions further strengthen the packing nih.gov.

Supramolecular assembly can lead to the formation of higher-order structures from smaller building blocks. In some cobalt(II) complexes, 1D coordination chains can organize into porous hydrogen-bonded networks through multiple hydrogen bonding interactions, resulting in 3D supramolecular frameworks acs.org. The interplay of various intermolecular forces dictates the final supramolecular architecture colab.wspreprints.org.

Data Table: Selected Crystallographic Data for Cobalt(II) Cyanide and Related Complexes

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Coordination Geometry of Co(II)Structural TypeRef.
Anhydrous Cobalt(II) CyanideCo(CN)₂CubicNot specifiedNot specifiedOctahedral3D Coordination Polymer wikipedia.org
Cobalt(II) Cyanide DihydrateCo(CN)₂·2H₂ONot specifiedNot specifiedNot specifiedNot specifiedNot specified chemicalbook.com
Cobalt(II) Cyanide TrihydrateCo(CN)₂·3H₂ONot specifiedNot specifiedNot specifiedNot specifiedNot specified wikipedia.org
[{Co(H₂O)₂}₂Mo(CN)₈]·4 H₂OC₈H₁₆Co₂MoN₈O₈TetragonalI4/ma = 11.7306(4), b = 11.7306(4), c = 13.0372(5), α=β=γ=90Distorted Octahedral3D Porous Framework academie-sciences.fr
[{(H₃CS)₂C=NCN}₂CoCl₂]C₆H₁₀Cl₂CoN₄S₄MonoclinicP2₁/ca = 8.806(2), b = 11.652(2), c = 13.892(3), β = 97.29(3)Distorted TetrahedralMononuclear nih.gov
K₃Co(CN)₆·2Rh₂(O₂CMe)₄C₂₂H₂₄CoK₃N₆O₁₆Rh₄TetragonalI4m2a = 13.620(2), c = 22.642(2), α=β=γ=90Octahedral (for Co in [Co(CN)₆]³⁻)2D Coordination Polymer psu.edu
[CuIICoIII(CN)₆(C₄H₁₁N₂)(H₂O)]nC₁₀H₁₃CoCuN₈OMonoclinicP2₁/na = 7.359(2), b = 14.599(4), c = 13.025(4), β = 90.47(3)Octahedral (for Co(III))2D Coordination Polymer iucr.org
[Co(NCS)₂(N-methylaniline)₂]nC₁₆H₁₆CoN₄S₂MonoclinicC2/ca = 21.239(5), b = 9.751(2), c = 8.499(2), β = 101.12(3)Octahedral1D Coordination Polymer acs.org
[Co₂(H₂O)₄][Re₆S₈(CN)₆]·10H₂OC₆H₂₈Co₂N₆O₁₄Re₆S₈CubicFm-3ma = 12.580(3), α=β=γ=90Octahedral3D Porous Framework acs.org
[Co(H₂O)₃]₄[Co₂(H₂O)₄][Re₆Se₈(CN)₆]₃·44H₂OC₁₈H₁₁₂Co₆N₁₈O₅₆Re₁₈Se₂₄CubicFm-3ma = 25.026(5), α=β=γ=90Octahedral3D Porous Framework acs.org

Hydrogen Bonding Networks in Cobalt(II) Cyanide Assemblies

Hydrogen bonding is a significant force in the supramolecular assembly of cobalt(II) cyanide complexes, contributing to the formation of intricate networks in the solid state tandfonline.comnih.goviucr.orgresearchgate.netnih.govacs.orgwm.educdnsciencepub.com. These interactions can occur between coordinated water molecules, anionic ligands, and co-crystallized solvent molecules, linking discrete complexes or extended coordination polymers into higher-dimensional structures academie-sciences.frnih.goviucr.orgresearchgate.netacs.orgcdnsciencepub.com.

The directionality and strength of these hydrogen bonds are crucial in dictating the final supramolecular architecture, leading to the formation of chains, sheets, or three-dimensional networks nih.goviucr.orgacs.orgwm.educdnsciencepub.com. Research has shown that controlling the molecular arrangement through hydrogen bonding can aid in the construction of advanced structures, such as hydrogen-bonded organic frameworks (HOFs) acs.org.

For example, in a cyanide-bridged bimetallic compound [{Co(H₂O)₂}₂Mo(CN)₈]·4 H₂O, axial water molecules coordinated to the cobalt(II) ions are involved in hydrogen bonding interactions with solvated water molecules located within the framework's channels academie-sciences.fr. Another study on a cobalt(II) complex with 1,10-phenanthroline (B135089) and cyanide ligands showed that intermolecular hydrogen bonds connect the complex units, ethanol (B145695) solvate molecules, and water molecules, forming a network structure in the solid state tandfonline.com.

Research also explores the role of hydrogen bonding in stimuli-responsive cobalt(II) complexes, where these interactions can influence structural phase transitions and properties like spin crossover behavior chinesechemsoc.orgnih.gov.

Aurophilic Interactions in Heterometallic Cobalt(II) Cyanide Assemblies

Aurophilic interactions, the attractive forces between closed-shell gold(I) centers, play a significant role in the crystal engineering of heterometallic assemblies containing cobalt(II) and gold(I) cyanide units researchgate.netrsc.orglew.roresearchgate.netacs.orgfresnostate.edunih.govrsc.orgresearchgate.net. These interactions, typically occurring at Au···Au distances less than the sum of their van der Waals radii (approximately 3.6 Å), are comparable in strength to hydrogen bonds and can significantly influence the structural dimensionality and properties of the resulting materials researchgate.netacs.orgfresnostate.edu.

In heterometallic cobalt(II)-gold(I) cyanide complexes, dicyanoaurate(I) anions, [Au(CN)₂]⁻, often act as building blocks researchgate.netrsc.orglew.roresearchgate.netacs.org. These linear [Au(CN)₂]⁻ units can bridge metal centers through their cyanide ligands, and the gold(I) centers can engage in aurophilic interactions with adjacent gold(I) centers from other units researchgate.netrsc.orgresearchgate.netacs.orgfresnostate.edunih.gov.

Aurophilic interactions can lead to the formation of extended structures, such as dimers, chains, layers, and three-dimensional networks researchgate.netrsc.orgresearchgate.netacs.orgfresnostate.edu. For instance, in a 2D grid-shaped cyanide-bridged Co(II)-Au(I) bimetallic coordination polymer, sheets associate pair-wise through aurophilic interactions researchgate.net. In other cases, aurophilic interactions can increase the structural dimensionality of the system and contribute to increased thermal stability researchgate.net.

Research highlights that aurophilic interactions in these heterometallic systems can also influence magnetic properties and luminescence researchgate.netnih.govrsc.orgresearchgate.net. The ability to tune these interactions provides a strategy for crystal engineering and the design of materials with specific optical, magnetic, or porous properties researchgate.netnih.gov.

Electronic Structure, Bonding, and Ligand Field Theory in Cobalt Ii Cyanide Systems

d-Orbital Splitting and Ligand Field Effects of Cyanide

In an octahedral coordination environment, the five degenerate d-orbitals of the central metal ion split into two sets: a lower-energy triplet set (t₂g: dxy, dxz, dyz) and a higher-energy doublet set (eg: dx²-y², dz²). core.ac.ukfiveable.melasalle.edu The energy difference between these two sets is denoted as Δo or 10Dq, the crystal field splitting energy. core.ac.uklasalle.edu

The cyanide ion (CN⁻) is known as a strong-field ligand according to the spectrochemical series. vaia.comfiveable.mevedantu.com This means that cyanide ligands induce a large splitting of the d-orbitals, resulting in a large Δo value. core.ac.ukvedantu.com The strength of the ligand field is directly related to the extent of orbital overlap between the metal and ligand orbitals. libretexts.org Cyanide, coordinating typically through the carbon atom, facilitates better orbital overlap compared to ligands coordinating through more electronegative atoms like oxygen or halogens. libretexts.org

High-Spin and Low-Spin Configurations of Cobalt(II) in Cyanide Environments

Cobalt(II) has a d⁷ electronic configuration. In an octahedral ligand field, the seven d-electrons can be arranged in either a high-spin or a low-spin configuration, depending on the relative magnitudes of the ligand field splitting energy (Δo) and the electron pairing energy (P). core.ac.ukstackexchange.com

If Δo is smaller than the pairing energy, the electrons will occupy the d-orbitals individually as much as possible before pairing up, leading to a high-spin configuration with a larger number of unpaired electrons. core.ac.ukvaia.com Conversely, if Δo is larger than the pairing energy, electrons will pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals, resulting in a low-spin configuration with fewer unpaired electrons. core.ac.ukvaia.com

For cobalt(II) complexes, particularly with strong-field ligands like cyanide, the large Δo induced by the cyanide ligand often favors the low-spin configuration. core.ac.uknih.gov In the low-spin d⁷ configuration in an octahedral field, the electrons are arranged as (t₂g)⁶(eg)¹, resulting in one unpaired electron. stackexchange.com This is in contrast to the high-spin configuration, which would be (t₂g)⁵(eg)², leading to three unpaired electrons. stackexchange.com

Experimental evidence, such as magnetic moment measurements, supports the prevalence of low-spin Co(II) in cyanide complexes. The magnetic moments observed for hydrated and anhydrous cobalt(II) cyanide are significantly lower than what would be expected for a high-spin Co(II) ion with three unpaired electrons. chemicalbook.in For instance, values of 3.27 and 3.12 B.M. have been reported for the hydrated and anhydrous forms, respectively, which are lower than the spin-only value of 3.87 B.M. for three unpaired electrons. chemicalbook.inechemi.com This suggests a mixed spin state or a significant contribution from low-spin Co(II) centers, potentially in polymeric structures like that of soluble Prussian blue analogues where both high-spin and low-spin cobalt sites exist with different coordination environments (e.g., Co linked to carbon and Co linked to nitrogen). chemicalbook.iniiserpune.ac.inscispace.com

Metal-Ligand Bonding Interactions: Sigma Donation and Pi-Backbonding

Bonding between the cobalt(II) ion and cyanide ligands involves both sigma (σ) donation and pi (π) interactions. core.ac.uklibretexts.org

Sigma bonding occurs through the overlap of symmetry-allowed metal valence orbitals (s, p, and d(eg)) with the sigma orbitals of the ligand. core.ac.uk The cyanide ligand acts as a Lewis base, donating a lone pair of electrons from the carbon atom to empty orbitals on the cobalt(II) ion. libretexts.orgbu.edu

In addition to sigma donation, cyanide is also capable of participating in pi-backbonding. core.ac.ukdtic.mil Pi-backbonding involves the donation of electron density from filled metal d(t₂g) orbitals to empty pi-antibonding (π) orbitals on the ligand. core.ac.uklibretexts.org The cyanide ligand has low-lying π orbitals that can accept electron density from the metal center. libretexts.org This metal-to-ligand pi-backbonding strengthens the metal-ligand bond and contributes to the large ligand field splitting observed for cyanide. core.ac.ukdtic.mil The strength of π-backbonding can be inferred from spectroscopic data, such as changes in π* and σ* peaks in X-ray absorption spectra. core.ac.uk

Influence of Cyanide Ligands on Cobalt(II) Electronic States and Stability

The strong ligand field and the nature of the metal-ligand bonding interactions with cyanide ligands significantly influence the electronic states and stability of cobalt(II) in these systems.

The large d-orbital splitting caused by the strong-field cyanide ligands leads to a significant energy gap between the t₂g and eg orbitals. core.ac.ukvedantu.com This large splitting energy is a key factor favoring the low-spin configuration for Co(II) (d⁷), where electrons preferentially occupy the lower-energy t₂g orbitals. core.ac.uknih.gov The electronic configuration (t₂g)⁶(eg)¹ is characteristic of low-spin octahedral Co(II).

Spectroscopic techniques, such as optical absorption and electron paramagnetic resonance (EPR) spectroscopy, are valuable tools for probing the electronic states of cobalt(II) in cyanide environments. nih.govnih.govportlandpress.com The optical spectra of low-spin Co(II)-cyanide complexes typically lack the prominent d-d bands observed in high-spin complexes, consistent with the electronic transitions between the split d-orbitals. nih.govnih.gov EPR studies can provide detailed information about the electronic environment and spin state of the Co(II) ion, confirming the presence of low-spin species in certain cobalt(II)-cyanide systems. nih.govnih.govportlandpress.com

Spectroscopic Investigations of Cobalt Ii Cyanide and Its Complexes

Vibrational Spectroscopy (IR, Raman) for Ligand and Coordination Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is widely used to study the bonding and structure of cyanide complexes. The cyanide ligand (CN⁻) exhibits characteristic stretching vibrations that are sensitive to its coordination mode (terminal or bridging) and the oxidation state of the metal center. scielo.org.za

In cyano-bridged transition metal complexes, the ν(CN) stretching vibration is a particularly informative band, typically appearing as a sharp and strong peak between 2000 and 2200 cm⁻¹ in both IR and Raman spectra. scielo.org.za The position and splitting of this band can indicate whether the cyano groups are acting as terminal ligands or bridging between metal centers (M-CN-M'). scielo.org.za For instance, in cyano-bridged complexes, the ν(CN) stretching vibrations can have both infrared and Raman active modes. scielo.org.za Shifts to higher frequencies for the A₁g and B₁g modes in Raman spectra are indicative of bridging cyano groups. scielo.org.za

Other vibrational bands, such as the in-plane bending vibration δ(Ni–CN), also provide information about the coordination environment around the metal center. dergipark.org.tr These bands typically appear in the 400-600 cm⁻¹ range. scielo.org.za

Studies on cyano-bridged polymeric complexes involving cobalt have utilized IR and Raman spectroscopy to characterize the vibrational modes of the cyanide ligands and other coordinating molecules, such as 3-aminomethylpyridine (ampy). dergipark.org.tr The vibrational assignments of ligands in the complexes are made by comparing their spectra to those of the free ligands. dergipark.org.tr

Raman spectroscopy, often producing sharper bands compared to UV spectroscopy, is useful for distinguishing between similar species present in solutions containing cobalt-cyanide complexes. sci-hub.se

Electronic Absorption Spectroscopy (UV-Vis) and Charge Transfer Transitions

Electronic absorption spectroscopy in the UV-Vis region is employed to investigate the electronic transitions within cobalt(II) cyanide complexes, including d-d transitions and charge transfer transitions. The spectral features provide information about the electronic structure and coordination geometry of the cobalt(II) ion.

Cobalt(II) complexes can exhibit distinct absorption bands in the UV-Vis region. For example, in some cobalt(II) derivatives of blue copper proteins, two distinct absorption bands are observed in the ultraviolet region, with the more intense band at higher energy. core.ac.uk These intense bands are often assigned to allowed charge transfer transitions, such as ligand-to-metal charge transfer (LMCT), rather than d-d excitations which are typically less intense at higher energies. core.ac.uknih.gov

Charge transfer transitions involve the transfer of electron density from the ligand to the metal or vice versa. In cyanide-bridged complexes, charge transfer transitions through the CN bridge can be observed and assigned based on resonance enhancement in Raman spectra when excited near the absorption band. psu.edu For instance, an absorption band at 395 nm in a cyanide-bridged Fe(II)-Co(III) complex was assigned to a charge-transfer transition of the type Fe(II) → Co(III) through the CN bridge. psu.edu

UV-Vis spectroscopy is also used to monitor the formation of cobalt-cyanide complexes in solution and to determine binding constants. sci-hub.senih.govrsc.org Changes in the absorption spectrum upon addition of cyanide to a cobalt(II) solution indicate complex formation. nih.govrsc.org For example, the titration of a cobalt(II) complex with cyanide showed changes in absorbance at specific wavelengths, confirming the binding of cyanide ligands. nih.govrsc.org The appearance of absorption bands near 400 nm and 500 nm has been attributed to the absorption of the Co(II)-CN-Fe(III) bond in cobalt hexacyanoferrate formation. researchgate.net

UV-Vis absorption data for metal complexes, including those involving cobalt and cyanide, are often presented to characterize their electronic properties. dtic.mil

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as cobalt(II) ions, which typically have an unpaired electron spin. EPR can provide information about the spin state of the cobalt(II) ion, its coordination environment, and interactions with ligands.

Cobalt(II) complexes can exist in different spin states, typically high-spin (S = 3/2) or low-spin (S = 1/2), depending on the ligand field strength and coordination geometry. EPR spectroscopy is particularly useful for distinguishing between these spin states. beilstein-journals.org

Studies on low-spin cyanide complexes of cobalt(II) in biological systems, such as carbonic anhydrases, have utilized EPR spectroscopy to investigate their electronic structure and coordination. nih.govnih.gov Well-defined and closely axial EPR spectra were obtained for low-spin cobalt(II) cyanide complexes in the absence of oxygen. nih.govnih.gov Experiments with isotopically labeled cyanide ([¹³C]cyanide) can provide further details about the coordination environment by revealing hyperfine interactions with the cyanide ligands. nih.govnih.gov These studies can help propose coordination structures, such as a 5-coordinate square pyramidal structure involving protein ligands and cyanide. nih.govnih.gov

High-spin cobalt(II) complexes typically exhibit broader and less resolved EPR spectra due to factors like large g-anisotropy and spin-orbit coupling. researchgate.net However, advanced EPR techniques, including high-frequency EPR, can be used to determine spin Hamiltonian parameters for high-spin cobalt(II) complexes with large zero-field splitting. acs.org

EPR spectroscopy has been successfully employed in the study of spin crossover phenomena in cobalt(II) compounds, where the spin state can be switched by external stimuli. beilstein-journals.orgaip.org The EPR spectra of high-spin and low-spin states often show characteristic features that allow for their identification and analysis. beilstein-journals.org

Advanced X-ray Spectroscopic Techniques (XAS, RIXS, RPE) for Electronic Structure Probing

Advanced X-ray spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS), Resonant Inelastic X-ray Scattering (RIXS), and Resonant Photoemission Spectroscopy (RPE), provide detailed information about the electronic structure, bonding, and orbital contributions in transition metal complexes like those of cobalt(II) cyanide.

XAS involves exciting core electrons to unoccupied states, and the resulting spectra provide insights into the oxidation state and local environment of the metal center. beilstein-journals.org RIXS is a photon-in/photon-out technique that probes electronic excitations by analyzing the energy and momentum of scattered photons. usask.caarxiv.org RPE is a photon-in/electron-out technique that provides information about the occupied electronic states and their metal and ligand character. arxiv.orgresearchgate.net

These techniques are particularly useful for studying the electronic structure of cobalt complexes in different environments, including aqueous solutions. core.ac.ukresearchgate.net By exciting at the metal L-edge (Co 2p) or ligand K-edge (N 1s), researchers can gain element-specific information about the electronic states and bonding interactions. core.ac.ukresearchgate.netmpg.de

RIXS and RPE spectra can identify metal-ligand orbital overlaps and help quantify bonding interactions, such as π-backbonding between the metal and cyanide ligands. core.ac.uk Features in RIXS spectra can be indicative of d-d excitations and charge-transfer excitations, reflecting the mixing between metal and ligand orbitals. mpg.de

Studies on hexacyanocobaltate ([Co(CN)₆]³⁻) in aqueous solution using RIXS and RPE have provided insights into the chemical bonding and electronic structure. researchgate.netcore.ac.ukresearchgate.net Analysis of Co L-edge and N K-edge spectra, often combined with theoretical calculations, allows for the interpretation of spectral features in terms of orbital contributions and final states. core.ac.ukresearchgate.netmpg.dersc.org

Data from RIXS and RPE experiments can be presented as 2D contour plots (RIXS planes) or as spectra at specific excitation energies, revealing detailed information about the electronic transitions and energy levels. researchgate.netresearchgate.net These advanced techniques are crucial for a comprehensive understanding of the electronic properties that govern the behavior and reactivity of cobalt(II) cyanide complexes.

Reactivity, Reaction Mechanisms, and Solution Chemistry of Cobalt Ii Cyanide

Formation of Pentacyanocobaltate(II) and Related Species in Solution

The chemistry of cobalt(II) cyanide in aqueous solution is dominated by the formation of the pentacyanocobaltate(II) ion, [Co(CN)₅]³⁻. The addition of a cyanide salt to a solution containing cobalt(II) ions initially leads to the precipitation of insoluble cobalt(II) cyanide (Co(CN)₂). wikipedia.org However, in the presence of excess cyanide, this solid dissolves to form the olive-green pentacyanocobaltate(II) complex. wikipedia.orgtandfonline.com The formation of this pentacoordinated complex anion occurs within seconds. wikipedia.org

While the pentacyanocobaltate(II) ion is the major species in solution, other related complexes can also be formed depending on the reaction conditions. For instance, in very dilute solutions, a tetracyanide complex, likely [Co(CN)₄(H₂O)₂]²⁻, has been proposed to exist. rsc.org In concentrated solutions, the pentacyanocobaltate(II) ion can dimerize to form a diamagnetic species, [(NC)₅Co−Co(CN)₅]⁶⁻. wikipedia.orgtandfonline.com The formation of this dimer is reversible, and it dissociates back into the monomeric form upon dilution. tandfonline.com

The structure of the [Co(CN)₅]³⁻ anion has been determined by X-ray crystallography to be a square pyramid. wikipedia.org The cobalt is in a low-spin d⁷ electronic state, resulting in a doublet ground state. wikipedia.org The presence of alkali metal cations can also influence the species in solution through the formation of ion pairs. For example, with rubidium ions, the formation of [Rb,Co(CN)₅H₂O]²⁻ has been identified. rsc.org

Species in Cobalt(II) Cyanide Solutions
Condition Predominant Cobalt(II) Species Formula
Excess Cyanide Pentacyanocobaltate(II) [Co(CN)₅]³⁻
Concentrated Solution Decacyanodicobaltate(II) [(NC)₅Co−Co(CN)₅]⁶⁻
Very Dilute Solution Diaquatetracyanocobaltate(II) [Co(CN)₄(H₂O)₂]²⁻

Redox Chemistry of Cobalt(II) Cyanide Complexes

The redox chemistry of cobalt(II) cyanide complexes is a significant aspect of their reactivity. The cobalt center can be readily oxidized to the +3 state or reduced to lower oxidation states, leading to a variety of interesting and catalytically important species.

Cobalt(II) complexes are generally susceptible to oxidation to the more stable cobalt(III) state, and this tendency is particularly pronounced in the presence of cyanide ligands. homescience.net The pentacyanocobaltate(II) ion, [Co(CN)₅]³⁻, is readily oxidized, even by water, to form cobalt(III) species. tandfonline.com In the presence of oxygen, solutions of [Co(CN)₅]³⁻ are oxidized to form a brown peroxy-bridged dimer, [(NC)₅Co-O-O-Co(CN)₅]⁶⁻. tandfonline.com Further oxidation of this peroxy complex can lead to the formation of a superoxide species, [(NC)₅CoOOCo(CN)₅]⁵⁻. tandfonline.com

The oxidation of Co(II) to Co(III) is a key feature in the mechanism of cyanide detoxification by some cobalt compounds, where the labile Co(II) form binds cyanide and is then oxidized to the inert Co(III) form, effectively sequestering the cyanide. pitt.edu

One of the most notable reactions of pentacyanocobaltate(II) is its ability to activate molecular hydrogen, leading to the formation of a cobalt hydride complex. wikipedia.org This reaction, discovered in the 1940s, was an early example of homogeneous catalytic hydrogenation. wikipedia.org The reaction proceeds as follows: 2[Co(CN)₅]³⁻ + H₂ ⇌ 2[Co(CN)₅H]³⁻

The product, hydridopentacyanocobaltate(III), contains cobalt in the +3 oxidation state. rsc.org This species has been isolated and characterized, with the cobalt-hydrogen stretching frequency observed at 1860 cm⁻¹ in the solid state. rsc.org The formation of this hydride is a key step in the catalytic hydrogenation of various organic substrates by cobalt cyanide systems. acs.org

In addition to reaction with hydrogen, cobalt(II) cyanide complexes can undergo reduction by other means. For example, reduction of [Co(CN)₅]³⁻ with sodium amalgam or borohydride also yields the [Co(CN)₅H]³⁻ ion. rsc.org These reductive processes are central to the catalytic activity of cobalt cyanide complexes in various chemical transformations.

Ligand Substitution Kinetics and Equilibria

The substitution of water molecules in the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, by cyanide ions to form [Co(CN)₅]³⁻ is a rapid process. wikipedia.org Once formed, the pentacyanocobaltate(II) complex can undergo further substitution reactions. For example, the exchange of cyanide ligands in [Ni(CN)₄]²⁻ is very rapid, with a half-life of about 30 seconds, while the analogous exchange in some Co(III) cyanide complexes is extremely slow. cbpbu.ac.in Co(II) complexes, being more labile than Co(III) complexes, are expected to have faster ligand exchange rates. solubilityofthings.com

The mechanism of ligand substitution in octahedral aqua cobalt complexes is generally considered to be of a dissociative interchange nature, where bond breaking with the leaving ligand is important in the formation of the transition state. nih.gov However, for square planar complexes, an associative mechanism is more common. cbpbu.ac.in Given the square pyramidal structure of [Co(CN)₅]³⁻, its substitution reactions may exhibit characteristics of both mechanistic pathways.

The equilibrium of ligand substitution is also important. For example, the reaction of [Co(H₂O)₆]²⁺ with chloride ions is reversible, and the position of the equilibrium depends on the concentration of the chloride ions. chemguide.co.uk A similar dependence on cyanide concentration is observed in the formation of cobalt cyanide complexes.

Polymerization and Aggregation Phenomena in Solution

While simple monomeric and dimeric species are common in solutions of cobalt(II) cyanide, there is also evidence for the formation of polymeric or aggregated species under certain conditions. It has been reported that the anionic cobaltic pentacyanide mono aquo species, [Co(CN)₅H₂O]²⁻, can polymerize in solutions with a pH less than 9, especially at high concentrations. saimm.co.za This polymerization is believed to be a factor in the "poisoning" of anion-exchange resins, where the formation of large polymeric complexes within the resin matrix prevents their elution. saimm.co.za

Aggregation of cobalt complexes can also be influenced by the presence of other molecules in the solution. For instance, the aggregation of cobalt phthalocyanine (B1677752), a related macrocyclic complex, can be mitigated by codeposition with a coordinating polymer like poly(4-vinylpyridine). nih.gov This suggests that interactions with other species can play a crucial role in preventing the formation of large aggregates of cobalt complexes in solution.

Computational and Theoretical Investigations of Cobalt Ii Cyanide

Time-Dependent DFT (TD-DFT) for Excited States and Spectroscopic Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules and interpreting their electronic spectra. rsc.orgrsc.orgresearchgate.netchemrxiv.orguci.edu For cobalt(II) cyanide, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light. These predicted transition energies can then be compared with experimental UV-Vis absorption spectra to assign the observed spectral features to specific electronic excitations.

The application of TD-DFT to a cobalt(II) complex would involve first obtaining the optimized ground-state geometry using DFT. Then, the TD-DFT calculation is performed to determine the excitation energies and oscillator strengths of the electronic transitions. The oscillator strength is a measure of the probability of a particular transition occurring and is related to the intensity of the corresponding peak in the absorption spectrum.

In the context of cobalt(II) cyanide, TD-DFT can be used to identify and characterize different types of electronic transitions, including:

d-d transitions: These involve the excitation of an electron from one d-orbital to another on the cobalt(II) ion. These transitions are typically weak and occur in the visible region of the spectrum.

Charge-transfer transitions: These involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT). These transitions are often much more intense than d-d transitions. nih.gov

By analyzing the molecular orbitals involved in each calculated transition, the nature of the excited state can be determined. nih.govacs.org This detailed understanding of the electronic transitions is crucial for interpreting the spectroscopic properties of cobalt(II) cyanide and for understanding its photochemistry.

The following table provides a conceptual overview of how TD-DFT results can be correlated with experimental spectroscopic data for cobalt(II) cyanide:

TD-DFT OutputSpectroscopic Interpretation
Excitation Energy (eV or nm) Corresponds to the position (wavelength or energy) of an absorption band in the UV-Vis spectrum.
Oscillator Strength Relates to the intensity of the absorption band. Higher oscillator strengths correspond to more intense bands.
Nature of Transition (e.g., d-d, LMCT) Provides a theoretical assignment for the observed absorption bands, explaining the origin of the electronic excitation.

Modeling of Magnetic Properties and Anisotropy in Cobalt(II) Cyanide Systems

Theoretical modeling plays a crucial role in understanding the magnetic properties of cobalt(II) cyanide, particularly its magnetic anisotropy. Cobalt(II) complexes are known for their interesting magnetic behavior, which arises from the presence of unpaired electrons in the d-orbitals of the cobalt ion.

Computational methods, often based on DFT or more advanced ab initio techniques, can be used to calculate key magnetic parameters. One of the most important of these is the zero-field splitting (ZFS), which describes the splitting of the spin states in the absence of an external magnetic field. The ZFS is a direct measure of the magnetic anisotropy of the molecule. A negative ZFS parameter (D) indicates an easy-axis of magnetization, while a positive D value indicates an easy-plane of magnetization. osti.gov

For cobalt(II) cyanide, theoretical calculations would aim to predict the magnitude and sign of the ZFS parameters. This would involve high-level quantum chemical calculations that take into account spin-orbit coupling, which is the interaction between the spin and orbital angular momentum of the electrons. The geometry of the complex has a significant influence on the magnetic anisotropy, and theoretical models can be used to explore how changes in the coordination environment of the cobalt(II) ion affect its magnetic properties. unive.itresearchgate.net

The calculated magnetic properties can be compared with experimental data from techniques such as magnetometry and electron paramagnetic resonance (EPR) spectroscopy. This comparison allows for a detailed understanding of the relationship between the structure and the magnetic behavior of cobalt(II) cyanide. Furthermore, theoretical models can be used to design new cobalt(II) cyanide-based materials with tailored magnetic properties. researchgate.netosti.gov

The table below outlines the key magnetic properties of cobalt(II) cyanide that can be investigated through theoretical modeling:

Magnetic PropertyTheoretical Approach
Spin State DFT calculations can determine the relative energies of different spin states (e.g., high-spin vs. low-spin) to predict the ground spin state.
Zero-Field Splitting (ZFS) Advanced quantum chemical calculations that include spin-orbit coupling are used to compute the ZFS parameters (D and E).
Magnetic Anisotropy The sign and magnitude of the ZFS parameter D determine the nature of the magnetic anisotropy (easy-axis or easy-plane).
g-tensor The g-tensor, which is a measure of the interaction of the electron spin with an external magnetic field, can be calculated and compared with EPR data.

Theoretical Studies of Charge Transfer Processes

Theoretical studies are instrumental in elucidating the mechanisms of charge transfer processes involving cobalt(II) cyanide. Charge transfer can occur within the molecule itself (intramolecular) or between the molecule and its environment (intermolecular). These processes are fundamental to the chemical and physical properties of the compound, including its color, reactivity, and electronic conductivity.

Computational methods, particularly DFT and TD-DFT, can be used to model and visualize charge transfer processes. For intramolecular charge transfer, such as LMCT or MLCT transitions, TD-DFT calculations can identify the orbitals involved and quantify the amount of charge that is transferred upon electronic excitation. nih.gov This provides a detailed picture of how the electron density is redistributed in the excited state.

In the context of intermolecular charge transfer, theoretical models can be used to study how cobalt(II) cyanide interacts with other molecules or surfaces. For example, if cobalt(II) cyanide is part of a larger system, such as a catalyst or an electronic device, computational chemistry can be used to investigate the pathways and rates of electron transfer between the cobalt complex and its surroundings. nih.gov This is particularly relevant for understanding the role of cobalt(II) cyanide in redox reactions and photochemical processes. researchgate.netcore.ac.uk

The following table summarizes different types of charge transfer processes in cobalt(II) cyanide systems that can be studied theoretically:

Type of Charge TransferDescriptionComputational Method
Ligand-to-Metal Charge Transfer (LMCT) An electron is transferred from a cyanide ligand orbital to a cobalt d-orbital, typically upon absorption of light.TD-DFT
Metal-to-Ligand Charge Transfer (MLCT) An electron is transferred from a cobalt d-orbital to a cyanide ligand orbital.TD-DFT
Intervalence Charge Transfer (IVCT) In mixed-valence systems containing both Co(II) and Co(III), an electron is transferred from a Co(II) center to a Co(III) center.DFT, TD-DFT
Intermolecular Charge Transfer An electron is transferred between a cobalt(II) cyanide molecule and another molecule or a surface.DFT, Marcus Theory

Applications of Cobalt Ii Cyanide in Advanced Chemical Systems

Precursor Chemistry for Inorganic and Organometallic Compounds

Cobalt(II) cyanide serves as a valuable starting material in the synthesis of a range of inorganic and organometallic compounds. wikipedia.org Its ability to form complex structures and its reactivity under specific conditions make it an important precursor in synthetic chemistry. echemi.com

Synthesis of Cobalt Carbonyl Complexes

A notable application of cobalt(II) cyanide is its use as a precursor in the synthesis of dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.org This organocobalt compound is a widely used reagent and catalyst in organic synthesis and organometallic chemistry. echemi.com The synthesis of cobalt carbonyls can be carried out under high-pressure carbonylation of cobalt(II) salts, and the process is often facilitated by the presence of cyanide, which converts the cobalt(II) salt into a cyanocobaltate(II) complex. This intermediate then reacts with carbon monoxide.

Catalysis and Reaction Media

Cobalt(II) cyanide and its derivatives have been explored for their catalytic properties in various chemical transformations. The compound's utility is evident in both homogeneous and heterogeneous catalytic systems, as well as in advanced oxidation processes.

Homogeneous Catalysis

Cobalt(II) cyanide has a history of investigation in the field of homogeneous catalysis. wikipedia.org The formation of soluble complex compounds, such as pentacyanocobaltate(II) ([Co(CN)₅]³⁻), is central to its catalytic activity. These complexes can activate small molecules, including hydrogen, facilitating reactions like hydrogenation. When aqueous solutions of cobalt(II) cyanide complexes react with hydrogen, several different complex ions can be produced. The primary product is often the hydridopentacyanocobaltate(III) ion, [Co(CN)₅H]³⁻. rsc.org The formation of such hydride complexes is a key step in many catalytic hydrogenation cycles.

Heterogeneous and Nanocatalysis (e.g., Prussian Blue Analogues)

In the realm of heterogeneous catalysis, derivatives and structural analogues of cobalt(II) cyanide, such as Prussian Blue Analogues (PBAs), have shown significant promise. PBAs are coordination polymers with a general formula of AₓMₐ[Mₑ(CN)₆]ₑ·nH₂O, where Mₐ and Mₑ are transition metal ions. These materials can be designed to incorporate cobalt, and their robust, porous structures make them suitable for catalytic applications.

Double metal cyanide (DMC) catalysts, which are often considered a type of PBA, are effective heterogeneous catalysts for reactions like the ring-opening polymerization of epoxides. mdpi.com For instance, a Zn(II)-Co(III) DMC catalyst has been used for the ring-opening (co)polymerization of various epoxides. mdpi.com

Furthermore, nanocatalysts derived from cobalt-containing PBAs have been developed for environmental applications. For example, a cobalt tetracyanonickelate hexacyanochromate (CoTCNi/HCCr) PBA has been synthesized and used as a nanocatalyst for the reduction of toxic nitroaromatic pollutants. nih.gov Similarly, carbon-coated CoFe alloy nanoparticles derived from a nanocubic cobalt-containing PBA have been utilized for electrochemical sensing applications. rsc.org

Catalyst TypeComposition ExampleApplication
Double Metal Cyanide (DMC)Zn(II)-Co(III) basedRing-opening polymerization of epoxides
Prussian Blue Analogue (PBA)Cobalt tetracyanonickelate hexacyanochromateReduction of nitroaromatic pollutants
PBA-derived NanoparticlesCarbon-coated CoFe alloyElectrochemical sensing of uric acid

Role in Advanced Oxidation Processes

Recent research has highlighted the potential of cobalt cyanide-related materials in advanced oxidation processes (AOPs), which are powerful methods for water treatment. A novel catalyst, cobalt hexacyanocobaltate (Co-HCC), which is structurally related to cobalt(II) cyanide, has been developed for the activation of peroxymonosulfate (PMS). nih.govacs.org This material features atomically isolated Co(II)-NC sites on its surface, which efficiently activate PMS to generate sulfate (B86663) and hydroxyl radicals for the degradation of organic pollutants. nih.gov When grown on a ceramic membrane, this catalyst can achieve rapid and complete disruption of micropollutants in water. nih.gov

Materials Science and Crystal Engineering

The structural characteristics of cobalt(II) cyanide and its ability to form extended coordination polymers make it a subject of interest in materials science and crystal engineering. The compound itself has a complex crystal structure, which can be described as Co₃[Co(CN)₅]₂. wikipedia.org This structure consists of both Co²⁺ and [Co(CN)₅]³⁻ ions. wikipedia.org

The ability of cobalt ions to coordinate with cyanide ligands allows for the construction of various frameworks. In the synthesis of cobalt(III) cyanide complexes, cyanide groups can be generated in situ from the decomposition of other molecules, leading to the formation of intricate chain structures. rsc.org For example, the reaction of a cobalt(II) salt with N,N′-bis(salicylidene)-1,2-cyclohexanediamine and KTCNQ (potassium 7,7,8,8-tetracyanoquinodimethanide) resulted in Co(III) complexes with infinite double stair-like or independent sub-chain structures bridged by potassium ions. rsc.org These structures exhibit interesting properties, such as second-order nonlinear optical effects. rsc.org

The crystal engineering of cobalt cyanide-based materials also extends to the development of PBAs with specific magnetic, optical, and electrochemical properties. By carefully selecting the metal ions and reaction conditions, materials with tailored structures and functionalities can be synthesized.

Development of Magnetic Materials

Cobalt(II) cyanide is a key building block in the synthesis of advanced magnetic materials, most notably Prussian blue analogues (PBAs). osti.govrsc.org These materials are coordination polymers with a cyanide-bridged framework connecting different transition metal ions. researchgate.net The magnetic properties of these materials can be tuned by the choice of metal ions and the stoichiometry of the compound.

Fe/Co Prussian blue analogues, with the general formula AₓCoᵧ[Fe(CN)₆]·nH₂O (where A is an alkali metal ion), are particularly noteworthy for their photo-switchable magnetic properties. rsc.org These materials can exhibit magnetic and optical bistability due to a reversible electron transfer between the cobalt and iron centers, which is induced by light or temperature. rsc.org This process allows the material to switch between a paramagnetic state (Fe³⁺–CN–Co²⁺) and a diamagnetic state (Fe²⁺–CN–Co³⁺). rsc.org The nature of the inserted alkali cation (such as Na⁺, K⁺, Rb⁺, or Cs⁺) can influence the photomagnetic properties by affecting the interactions within the Co-NC-Fe linkage. nih.gov

Beyond PBAs, Cobalt(II) cyanide is used to create other heterometallic cyanide-bridged complexes with significant magnetic behaviors. For instance, a two-dimensional cyanide-bridged chromium(III)-cobalt(II) complex has been synthesized that exhibits ferromagnetic coupling between the metal centers, behaving as a soft ferromagnet with a ferromagnetic ordering temperature (Tc) of 15.0 K. researchgate.net These molecule-based magnets are of great interest for their potential applications in data storage and molecular switches. researchgate.net

MaterialMagnetic PropertyKey Findings
AₓCoᵧ[Fe(CN)₆]·nH₂O (Fe/Co PBA)Photo-switchable magnetism, Optical and magnetic bistabilitySwitches between paramagnetic (Fe³⁺-CN-Co²⁺) and diamagnetic (Fe²⁺-CN-Co³⁺) states upon light irradiation or temperature change. rsc.org
{[Co(L-N₅)]₃[Cr(CN)₆]₂}n·nCH₃CN·5nH₂OFerromagnetismDisplays soft ferromagnet behavior with a ferromagnetic ordering temperature (Tc) of 15.0 K. researchgate.net
Cs₂(Co₄[Fe(CN)₆]₃.₃)·11H₂OPhotomagnetismThe size of the inserted alkali cation (Cs⁺) influences the photomagnetic properties by modulating the electron transfer bridge. nih.gov

Framework Materials with Porous Structures

The ability of cobalt and cyanide ions to form extended networks is leveraged in the creation of porous framework materials, such as metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, resulting in structures with high porosity and surface area. wikipedia.org

Prussian blue analogues, which include cobalt-cyanide frameworks, are a significant subclass of these porous materials. osti.gov The structure of Prussian blue itself contains vacancies that can be modified to create expanded frameworks with high gas adsorption capabilities. osti.gov For example, Co-Co Prussian blue, a nanocubic MOF archetype, consists of cyanide ligands octahedrally coordinated with cobalt ions. mdpi.com These frameworks can be used as precursors for other materials; for instance, Co-Co PB has been used to synthesize cobalt(II) phosphide embedded in nitrogen and carbon matrices (CoP/NC), which has applications in photocatalysis. mdpi.com

The porosity of cobalt-based MOFs makes them suitable for applications in gas storage and separation. srce.hr For example, a 3D metal-organic porous framework based on Co(II) and 2,2'-bithiophen-5,5'-dicarboxylate has demonstrated permanent porosity, confirmed by N₂, O₂, CO, CO₂, and CH₄ adsorption measurements, showing promising gas separation performance. nih.gov The structural integrity and high surface area of these materials are key to their function. nih.gov

Framework MaterialStructural FeaturesApplication/Property
Co-Co Prussian BlueNanocubic MOF with octahedrally coordinated Co ions and CN ligands. mdpi.comPrecursor for photocatalytic materials. mdpi.com
[Co₃(btdc)₃(bpy)₂]·4DMF3D porous framework with trinuclear cobalt carboxylate building units. nih.govGas adsorption and separation with a BET surface area of 667 m²·g⁻¹. nih.gov
{[Co(Hbic)(H₂O)]·4H₂O}n2D honeycomb networks forming a 3D supramolecular porous framework. rsc.orgExhibits high room-temperature proton conductivity. rsc.org

Chemical Sensors Based on Coordination Complex Interactions

Cobalt(II) complexes are utilized in the development of chemical sensors, particularly for the detection of cyanide ions (CN⁻). tandfonline.comnih.gov The sensing mechanism often relies on the strong coordination of cyanide to the cobalt center, which displaces other ligands and induces a detectable signal, such as a change in color or fluorescence. nih.gov

One approach involves a "displacement" strategy, where the addition of cyanide replaces an organic ligand bound to the cobalt ion. nih.gov This can lead to the release of a chromogenic or fluorogenic ligand, resulting in a visible color change or fluorescence enhancement. nih.govnih.gov For example, a Co(II)-salen based fluorescent sensor has been developed that selectively recognizes cyanide anions. acs.org The addition of cyanide interrupts the photoinduced electron transfer from a coumarin fluorophore to the cobalt(II) ion, causing a significant fluorescence enhancement. nih.govacs.org

Another strategy involves the formation of a new organic-metal-anion adduct. nih.gov A hybrid crystalline material fabricated from 2-hydroxyazobenzene building blocks and cobalt ions functions as a ratiometric absorption sensor for cyanide. The sensing mechanism involves the partial dissociation of a ligand and the formation of a new cobalt-cyanide adduct, which alters the material's absorption spectrum. nih.gov

Sensor SystemSensing MechanismSignal OutputDetection Limit
Co(II)−Coumarinylsalen ComplexInterruption of photoinduced electron transfer upon cyanide binding. nih.govacs.orgFluorescence turn-on. nih.govacs.orgMicromolar range. nih.gov
Cobalt metal-mixed organic complex (2-hydroxyazobenzene building blocks)Partial ligand dissociation and formation of a new organic metal–CN⁻ adduct. nih.govRatiometric absorption changes. nih.govNot specified.
Ni/Co-MOF-TCPP-FcElectrochemical determination based on the MOF's conductivity and stable ratio signals. nih.govLogarithmic linear electrochemical response. nih.gov0.052 ng/mL. nih.gov

Role in Organic Synthesis Reactions

Cobalt(II) cyanide and related cobalt compounds play a significant role in organic synthesis, primarily as catalysts or precursors to catalytically active species. echemi.comnih.gov Cobalt catalysts are known to facilitate a variety of organic transformations.

A notable application is in C-H cyanation reactions, where a nitrile group is introduced into an organic molecule. acs.org While various cyanating agents are used, cobalt complexes can catalyze the direct cyanation of C-H bonds in arenes and heterocycles. acs.org For example, a cobalt-catalyzed C-H cyanation of arenes has been developed using N-cyanosuccinimide as an electrophilic cyanating agent, demonstrating high selectivity for monocyanated products and tolerance for various functional groups. acs.org

Furthermore, Cobalt(II) cyanide has been used as a precursor for the synthesis of dicobalt octacarbonyl, a key reagent and catalyst in various carbonylation reactions, including the Pauson-Khand reaction, which is used to synthesize cyclopentenones. wikipedia.org The versatility of cobalt in different oxidation states (e.g., Co(I), Co(II), Co(III)) allows for its participation in diverse catalytic cycles, including radical and cobalt-mediated transformations. utexas.edu

Future Research Directions and Emerging Areas for Cobalt Ii Cyanide Chemistry

Exploration of Novel Coordination Architectures

Future research in the coordination chemistry of cobalt(II) is moving towards the design and synthesis of complex, multidimensional structures with precisely controlled functionalities. While simple cobalt(II) cyanide has a known polymeric structure, the focus is shifting to using the [Co(CN)x]n- unit as a building block in more elaborate architectures.

One promising direction is the synthesis of new coordination polymers and metal-organic frameworks (MOFs) where cobalt(II) cyanide moieties are integrated with various organic linkers. The strong, directional bonding of the cyanide ligand allows for the rational design of robust and porous frameworks. Researchers are exploring the use of ditopic ligands to create diverse structures, such as one-dimensional polymeric chains. The in situ transformation of ligands during coordination with cobalt(II) ions is another innovative strategy to create unique and complex coordination polymers that would be otherwise inaccessible. These new architectures could lead to materials with tunable pore sizes, guest-responsive behaviors, and applications in gas storage and separation.

Table 1: Examples of Emerging Cobalt(II) Coordination Architectures

Architecture TypeDescriptionPotential Applications
Coordination Polymers One-, two-, or three-dimensional networks built from cobalt(II) centers and bridging ligands.Catalysis, gas storage, molecular sensing.
Metal-Organic Frameworks (MOFs) Porous materials constructed from cobalt(II) ions or clusters linked by organic ligands.Gas separation, drug delivery, heterogeneous catalysis.
Heterometallic Assemblies Structures containing cobalt(II) and at least one other distinct metal ion, often bridged by cyanide.Magnetic materials, synergistic catalysis.
Supramolecular Structures Large, ordered structures formed through non-covalent interactions between cobalt(II) cyanide-containing units.Molecular recognition, self-healing materials.

Advanced Mechanistic Studies in Catalysis

While cobalt compounds are known catalysts for various organic transformations, a detailed mechanistic understanding of reactions involving cobalt(II) cyanide is still an area of active research. Future studies will likely employ a combination of advanced computational and experimental techniques to elucidate the intricate pathways of these catalytic cycles.

A key area of investigation is the role of the Co(II)/Co(III) redox couple in catalytic processes such as C-H functionalization. Density functional theory (DFT) calculations are becoming instrumental in distinguishing between different proposed mechanisms, such as the concerted metalation-deprotonation (CMD) pathway and single electron transfer (SET) pathways. Such theoretical studies, when coupled with experimental evidence from kinetic isotope effects and trapping of intermediates, can provide a comprehensive picture of the reaction mechanism. For instance, computational and experimental studies on cobalt-catalyzed C-H cyanation have highlighted the importance of non-bonding interactions in stabilizing key intermediates and transition states.

Furthermore, research is expanding into understanding the mechanisms of cobalt-catalyzed hydrogenation reactions, such as the conversion of CO2 to formate (B1220265) and other valuable chemicals. Advanced mechanistic studies are crucial for designing more efficient and selective catalysts by identifying the rate-determining steps and the factors that control product distribution. The insights gained from these studies will be critical for developing sustainable chemical processes. For example, understanding how cobalt nanoparticles are formed from precursors and act as the true catalytic species is reshaping the design of more efficient catalysts.

Development of New Spectroscopic Probes and Analytical Techniques

The strong interaction between cobalt(II) and cyanide ions is being exploited for the development of novel spectroscopic probes and analytical methods for cyanide detection. This is an important area of research due to the high toxicity of cyanide and the need for sensitive and selective detection methods in environmental and biological monitoring.

A significant trend is the design of "turn-on" fluorescent sensors. These systems typically consist of a fluorophore linked to a cobalt(II) complex. In the absence of cyanide, the fluorescence is quenched by the paramagnetic cobalt(II) center. The addition of cyanide leads to the formation of a stable cobalt-cyanide complex, which disrupts the quenching mechanism and restores fluorescence. This approach allows for the highly sensitive and selective detection of cyanide ions.

Researchers are also developing novel colorimetric and spectrophotometric methods for cyanide determination. For example, cobalt(II) phthalocyanine (B1677752) tetracarboxylate has been used as a chromogenic reagent that changes its absorbance spectrum upon complexation with cyanide, enabling its quantification. Beyond optical methods, advanced analytical techniques like capillary electrophoresis and Raman spectroscopy are being employed to separate and identify different cobalt-cyanide species in solution, providing a more detailed understanding of their chemistry in aqueous environments. The development of nanosensors, such as those based on graphene quantum dots, also presents a promising new frontier for the sensitive detection of cobalt(II) and potentially for the indirect sensing of cyanide.

Table 2: Emerging Analytical Techniques Involving Cobalt(II)-Cyanide Interactions

TechniquePrincipleApplication
Fluorescence Spectroscopy "Turn-on" fluorescence upon cyanide binding to a Co(II)-fluorophore conjugate.Highly sensitive and selective detection of aqueous cyanide.
UV-Vis Spectrophotometry Change in the absorption spectrum of a cobalt(II)-based chromogen upon cyanide complexation.Quantitative determination of cyanide

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